
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol is a heterocyclic organic compound that features a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and subsequent cyclization to form the benzoxazole ring. The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoxazole ring can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acid derivatives.
- Reduction of the benzoxazole ring yields dihydrobenzoxazole derivatives.
- Substitution reactions yield a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzoxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzoxazole: Lacks the hydroxymethyl group but shares the core benzoxazole structure.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Hydroxymethylbenzimidazole: Similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.
Uniqueness: 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol is unique due to the presence of both the hydroxymethyl group and the benzoxazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C8H9NO3/c10-4-5-8-6(11)2-1-3-7(8)12-9-5/h2,10-11H,1,3-4H2 |
InChI Key |
OPDIMAWSPSGZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C1)O)C(=NO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


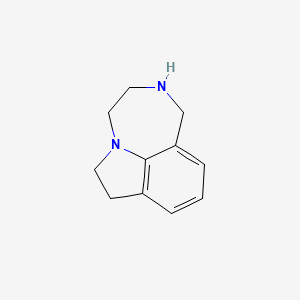

![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)
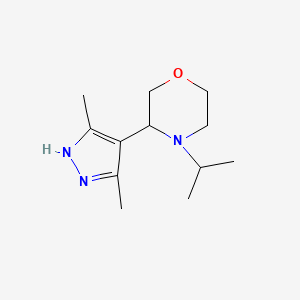

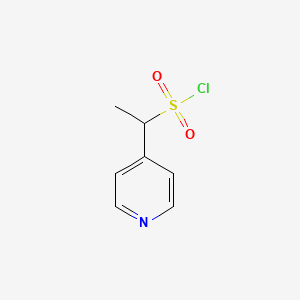
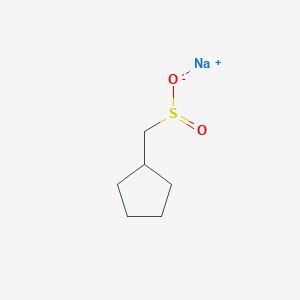


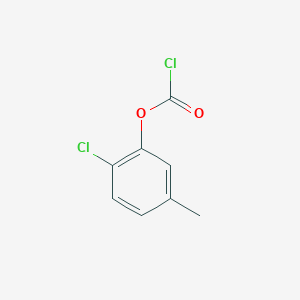


![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
